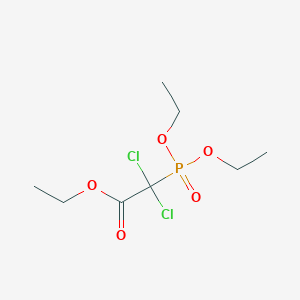
Einecs 279-675-0
Übersicht
Beschreibung
Einecs 279-675-0 is a chemical substance with the molecular formula C17H23ClN4O and a molecular weight of 334.8 g/mol1. It is not intended for human or veterinary use and is primarily used for research1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Einecs 279-675-0. However, synthesis of similar compounds typically involves complex organic chemistry reactions. More detailed information might be available in specialized chemical databases or literature.Molecular Structure Analysis
The molecular structure of Einecs 279-675-0 is based on its molecular formula, C17H23ClN4O1. However, the specific arrangement of these atoms in space, the so-called 3D conformation, is not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving Einecs 279-675-0 are not available in the search results. Typically, such information can be found in chemical databases or scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of Einecs 279-675-0 are not explicitly mentioned in the search results. However, based on its molecular formula, we can infer that it’s likely to have properties similar to other organic compounds with similar structures.Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact of Chemicals
Endocrine-Disrupting Chemicals (EDCs)
Research by Gore et al. (2015) discusses the significant health and disease implications of environmental EDCs, highlighting how they can affect human health, particularly through mechanisms like gene-environment interactions, physiological, cellular, molecular, and epigenetic changes. This comprehensive review underscores the causal links between exposure to EDCs and various diseases, providing a crucial insight into how certain chemicals can impact health beyond their immediate applications (Gore et al., 2015).
Advanced Materials and Technologies
Photocatalysis for Water Treatment
Fagan et al. (2016) review the development of photocatalysts, particularly focusing on TiO2 for applications in treating contaminants of emerging concern (CECs), endocrine-disrupting compounds (EDCs), bacteria, and cyanotoxins. The study emphasizes solar photocatalysis's effectiveness in removing a wide range of pollutants, offering insights into novel materials that could be relevant for environmental cleanup technologies (Fagan et al., 2016).
Biomedical Applications
Single-Cell Analysis in Cancer Research
Technologies for isolating single cells, as reviewed by Gross et al. (2015), are pivotal in cancer research, diagnostics, and emerging therapeutic methods. This review details technologies like FACS and microfluidics, which are essential for understanding and treating cancer at the single-cell level, indicating the importance of chemical compounds in developing biomedical research tools (Gross et al., 2015).
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards (health, fire, reactivity, and environmental) of Einecs 279-675-0 and how to work safely with it2. However, the specific SDS for Einecs 279-675-0 was not found in the search results.
Zukünftige Richtungen
The future directions of research and applications involving Einecs 279-675-0 are not specified in the search results. Such information would typically be found in recent scientific publications or patents related to this compound.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed and specific information, please refer to specialized chemical databases or scientific literature.
Eigenschaften
IUPAC Name |
(7,9-diamino-6-methyl-5a,9a-dihydrophenoxazin-3-ylidene)-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N4O.ClH/c1-4-21(5-2)11-6-7-14-15(8-11)22-17-10(3)12(18)9-13(19)16(17)20-14;/h6-9,16-17H,4-5,18-19H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMCAAFKAHAURK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=NC3C(C(=C(C=C3N)N)C)OC2=C1)CC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001724 | |
| Record name | 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001001724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 279-675-0 | |
CAS RN |
81029-05-2 | |
| Record name | Brilliant cresyl blue ALD | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081029052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diamino-7-(diethylamino)-4-methyl-4a,10a-dihydrophenoxazin-5-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001001724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diamino-7-(diethylamino)-4-methylphenoxazin-5-ium tetrachlorozincate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















